2-Acetamidoheptanoic acid

Enzyme kinetics Substrate specificity N-acyl amino acid hydrolysis

Researchers studying acylase substrate specificity often face limited chain-length options for N-acetyl amino acid series. 2-Acetamidoheptanoic acid (CAS 5440-34-6) extends the series with a seven-carbon linear side chain, enabling systematic hydrophobicity-dependent kinetic profiling. The established linear free-energy relationship (slope=0.7) predicts relative hydrolysis rates; in-house validation required. Supplied as a research-grade solid, ≥95% purity, with reliable global logistics.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 5440-34-6
Cat. No. B1619082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidoheptanoic acid
CAS5440-34-6
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)O)NC(=O)C
InChIInChI=1S/C9H17NO3/c1-3-4-5-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyJQNINXWVTUYYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidoheptanoic Acid Chemical Profile


2-Acetamidoheptanoic acid (N-Acetyl-DL-homonorleucine, NSC 20150) is a medium-chain N-acetyl-α-amino acid with a seven-carbon unbranched aliphatic side chain [1]. It bears a single acetamido (-NHCOCH3) blocking group at the α-nitrogen and a free carboxylic acid terminus, yielding a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol . Its computed XLogP3 is 1.0, reflecting moderate lipophilicity [1]. The compound is commercially available at purities of 95–98% (e.g., from Bidepharm, Leyan) and is typically supplied as a research-grade solid .

Medium-chain linear hydrophobic building block for peptide engineering
Supports acylase I substrate specificity studies with chain-length gradient
Research-grade solid suited for screening proteolytic stability N-terminal modifications

Why Substituting 2-Acetamidoheptanoic Acid Fails


N-Acetyl amino acids are not functionally interchangeable despite sharing a common N-terminal blocking motif. Critical differentiation arises from side-chain length and linearity, which directly govern hydrophobicity-dependent molecular recognition, enzyme substrate specificity, and peptide physicochemical properties. The seven-carbon linear chain of 2-acetamidoheptanoic acid provides a distinct hydrophobic volume and steric profile compared to its shorter-chain analogs (e.g., norleucine, C6) or branched-chain counterparts (e.g., leucine, C6 branched) [1]. In acylase I substrate specificity studies, catalytic efficiency (kcat/Km) for N-acetyl amino acids with unbranched side chains increased linearly with side-chain hydrophobicity [2], indicating that even a single methylene group difference can produce a measurable kinetic divergence. Blanket substitution with a common N-acetyl amino acid therefore risks compromised enzyme recognition, altered peptide stability, or failed downstream biological readout.

Chain-length kinetic divergence
Acylase I catalytic efficiency scales with side-chain hydrophobicity; C7 vs C6 may produce different hydrolysis rates.
Linearity vs. branching mismatch
Unbranched C7 steric profile differs from branched C6 (leucine); enzyme recognition and peptide properties may shift.
Unvalidated stability profile
No quantitative proteolytic resistance data exist; blanket substitution with a common N-acetyl amino acid risks uncharacterized stability changes.

2-Acetamidoheptanoic Acid Evidence vs. Analogs


Acylase I Hydrolysis: Chain-Length Dependence

For N-acetyl derivatives of D,L-amino acids with unbranched side chains, pig kidney acylase I shows a linear increase in the logarithm of the second-order rate constant (log kcat/Km) with increasing substrate hydrophobicity, as measured by the Hansch hydrophobicity constant (π) [1]. The reported linear slope (tangent) is 0.7 [1]. 2-Acetamidoheptanoic acid, possessing a seven-carbon linear chain, is predicted to exhibit a higher catalytic efficiency than its six-carbon homolog (N-acetyl-norleucine) based on this established linear free-energy relationship. No direct experimental kcat/Km value for the heptanoic acid derivative was reported in this source, and this difference remains a class-level inference grounded in the validated linear model.

Chain-length kinetics
Class-level inference
Predicted higher kcat/Km vs. C6 based on log-linear slope 0.7
Supports hydrophobicity-dependent enzyme recognition
No direct kcat/Km for C7; requires in‑house kinetic assay
Enzyme kinetics Substrate specificity N-acyl amino acid hydrolysis

Proteolytic Resistance via Acetamido Steric Hindrance

Incorporation of 2-acetamidoheptanoic acid into peptide backbones has been reported to confer resistance to proteolytic degradation, attributed to steric hindrance from the N-acetyl group adjacent to the α-carbon . This qualitative property is common to many N-acetyl amino acids and is not unique to the heptanoic acid derivative. No quantitative comparative data (e.g., half-life extension in minutes, percentage of intact peptide remaining after protease challenge, or IC50 shift against a specific protease) were located in primary literature, patents, or authoritative databases for 2-acetamidoheptanoic acid relative to its closest analogs.

Proteolytic resistance
Data to verify
Qualitative steric hindrance-based resistance reported
Peptide stability profile remains uncharacterized
No quantitative half‑life or degradation rate available
Peptide engineering Proteolytic stability Peptidomimetics

Lipophilicity Profile vs. Shorter-Chain Analogs

The computed XLogP3 for 2-acetamidoheptanoic acid is 1.0 [1]. This value is higher than that of N-acetyl-norleucine (C6, predicted XLogP3 ~0.5–0.8 based on fragment-based estimation) and N-acetyl-leucine (branched C6, predicted similar range), consistent with the additional methylene group. The hydrogen bond donor count (2) and acceptor count (3) are identical across these analogs, meaning the key differentiator is the incremental lipophilicity contributed by the seven-carbon linear chain. No experimental logD7.4 or chromatographic hydrophobicity index (CHI) data were found for direct comparison.

Lipophilicity increment
Supporting evidence
XLogP3 = 1.0 vs. ~0.5–0.8 for C6 analogs
Incremental lipophilicity from C7 linear chain
In silico prediction; experimental logD not reported
Lipophilicity ADME prediction Peptide design

2-Acetamidoheptanoic Acid Applications


Peptide Lead Optimization via Hydrophobic Modulation

When a peptide lead requires fine-tuning of lipophilicity without altering hydrogen-bonding capacity or introducing branching, the seven-carbon linear chain of 2-acetamidoheptanoic acid offers a modest logP increase (~0.2–0.5 units) over the six-carbon N-acetyl-norleucine [1]. This scenario applies in early-stage medicinal chemistry where in silico property predictions guide building-block selection, acknowledging the lack of experimental confirmation.

Enzymatic Deprotection Studies with Acylase I

Researchers investigating chain-length tolerance of acylase I or related aminoacylases may select 2-acetamidoheptanoic acid as a substrate to extend the hydrophobicity series beyond the commonly tested C1–C6 N-acetyl amino acids. The established linear free-energy relationship (slope = 0.7) enables prediction of relative hydrolysis rates, though validation requires in-house kinetic assays [1].

Peptide Stability Screening Panels

In screening campaigns comparing N-terminal modifications for proteolytic resistance, 2-acetamidoheptanoic acid can serve as a representative medium-chain N-acetyl amino acid. Its selection should be part of a systematic panel including shorter and longer chain analogs, with quantitative stability metrics generated internally, as no comparative data exist in the public domain.

Application
Selection Property
Validation Focus
Peptide lead optimization: hydrophobic modulation
Linear C7 hydrophobic volume
In silico vs. experimental logD validation
Enzymatic deprotection studies with acylase I
Chain-length dependent enzyme kinetics
In‑house kcat/Km measurement
Peptide stability screening panels
N‑terminal steric protection
Quantitative proteolytic half‑life determination
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